molecular formula C22H24ClFO7 B607935 Henagliflozin CAS No. 1623804-44-3

Henagliflozin

Katalognummer: B607935
CAS-Nummer: 1623804-44-3
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: HYTPDMFFHVZBOR-VNXMGFANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Henagliflozin is synthesized through a multi-step process involving the formation of its core structure, followed by the introduction of various functional groups. The synthesis typically starts with the preparation of the bicyclic core, which involves cyclization reactions.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of specific catalysts and reaction conditions to facilitate the formation of the desired product. The process is scaled up in industrial reactors, and the final product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Henagliflozin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Henagliflozin has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of sodium-glucose cotransporter 2 inhibitors.

    Biology: Investigated for its effects on glucose metabolism and renal function.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating type 2 diabetes mellitus.

    Industry: Employed in the development of new antidiabetic drugs and formulations.

Wirkmechanismus

Henagliflozin exerts its effects by selectively inhibiting the sodium-glucose cotransporter 2 protein in the kidneys. This inhibition prevents the reabsorption of glucose from the renal tubules, leading to increased excretion of glucose in the urine and a consequent reduction in blood glucose levels. The molecular target of this compound is the sodium-glucose cotransporter 2 protein, and the pathway involved is the renal glucose reabsorption pathway .

Vergleich Mit ähnlichen Verbindungen

Henagliflozin’s unique structural features and high selectivity make it a valuable addition to the class of sodium-glucose cotransporter 2 inhibitors, offering potential benefits in the treatment of type 2 diabetes mellitus.

Biologische Aktivität

Henagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily developed for the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its effects on glycemic control, weight management, and safety profile in various patient populations. This article reviews the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, supported by data tables and case studies.

Pharmacokinetics of this compound

This compound exhibits linear pharmacokinetic characteristics within a dose range of 1.25 mg to 100 mg. Studies have shown that plasma concentrations of this compound reach a steady state after administration, with the area under the curve (AUC) and maximum concentration (C_max) increasing with dosage. The geometric mean ratios (GMR) for AUC and C_max fall within the bioequivalence interval of 0.80 to 1.25, indicating consistent pharmacokinetic behavior across different dosages .

Key Pharmacokinetic Parameters

ParameterValue
Half-life (t_1/2)Approximately 12 hours
Clearance (CL)4.5 L/h
Volume of distribution (Vd)50 L

Pharmacodynamics and Biological Activity

This compound's mechanism involves inhibiting SGLT2 in the renal proximal tubules, leading to increased urinary glucose excretion and reduced blood glucose levels. Clinical trials have demonstrated significant reductions in glycated hemoglobin (HbA1c) levels among patients inadequately controlled on metformin therapy.

Efficacy in Clinical Trials

A multicenter phase 3 trial assessed this compound as an add-on therapy in T2DM patients. The results indicated:

  • HbA1c Reduction :
    • This compound 5 mg: Decrease of -0.76% (-8.3 mmol/mol)
    • This compound 10 mg: Decrease of -0.80% (-8.7 mmol/mol)
  • Fasting Plasma Glucose : Significant reductions compared to placebo.
  • Body Weight : Average weight loss was noted in both treatment groups.
  • Blood Pressure : Reductions were observed without significant adverse effects.

Safety Profile

The safety profile of this compound has been evaluated across multiple studies. Adverse events reported were primarily mild, with a notable incidence of urinary tract infections and genital mycotic infections being common among SGLT2 inhibitors.

Adverse Events Summary

Adverse EventIncidence (%)
Urinary Tract Infections5-10%
Genital Mycotic Infections5-10%
Mild Hypoglycemia<1%

Case Study 1: Efficacy in Insulin Pump Therapy

A recent study explored the combination of this compound with continuous subcutaneous insulin infusion (CSII). Patients receiving this combination therapy showed improved glycemic control, reduced insulin requirements, and decreased blood glucose fluctuations compared to those on insulin alone . This suggests a potential synergistic effect between SGLT2 inhibitors and insulin therapy.

Case Study 2: Cognitive Function Improvement

Another study investigated the impact of this compound on cognitive impairment in T2DM patients. Results indicated improvements in cognitive function metrics among those treated with this compound compared to controls, highlighting its broader therapeutic potential beyond glycemic control .

Eigenschaften

CAS-Nummer

1623804-44-3

Molekularformel

C22H24ClFO7

Molekulargewicht

454.9 g/mol

IUPAC-Name

(1R,2S,3S,4R,5R)-5-[4-chloro-3-[(4-ethoxy-3-fluorophenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol

InChI

InChI=1S/C22H24ClFO7/c1-2-29-17-6-3-12(8-16(17)24)7-13-9-14(4-5-15(13)23)22-20(28)18(26)19(27)21(10-25,31-22)11-30-22/h3-6,8-9,18-20,25-28H,2,7,10-11H2,1H3/t18-,19-,20+,21+,22+/m0/s1

InChI-Schlüssel

HYTPDMFFHVZBOR-VNXMGFANSA-N

SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Isomerische SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)[C@]34[C@@H]([C@H]([C@@H]([C@](O3)(CO4)CO)O)O)O)Cl)F

Kanonische SMILES

CCOC1=C(C=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl)F

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR3824;  SHR-3824;  SHR 3824;  Henagliflozin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Henagliflozin
Reactant of Route 2
Henagliflozin
Reactant of Route 3
Henagliflozin
Reactant of Route 4
Henagliflozin
Reactant of Route 5
Henagliflozin
Reactant of Route 6
Henagliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.